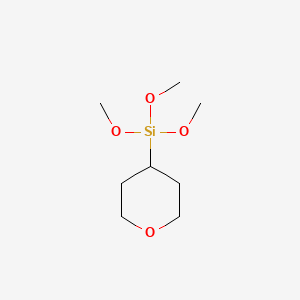

Trimethoxy(oxan-4-yl)silane

Description

Properties

CAS No. |

158069-55-7 |

|---|---|

Molecular Formula |

C8H18O4Si |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

trimethoxy(oxan-4-yl)silane |

InChI |

InChI=1S/C8H18O4Si/c1-9-13(10-2,11-3)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

WREJUSSMWRBOJJ-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C1CCOCC1)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(oxan-4-yl)silane can be synthesized through the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of oxan-4-yl chloride with trimethoxysilane in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(oxan-4-yl)silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic catalysts.

Condensation: Silanols, heat, and sometimes catalysts like acids or bases.

Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Trimethoxy(oxan-4-yl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of silane coupling agents and siloxane polymers.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems and the development of biocompatible materials.

Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of trimethoxy(oxan-4-yl)silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of water and catalysts. The compound’s ability to form strong covalent bonds with various substrates makes it valuable in applications requiring durable and stable materials.

Comparison with Similar Compounds

Comparison with Similar Trimethoxy Silanes

The following table summarizes key properties and applications of structurally analogous trimethoxy silanes, derived from the evidence provided:

Key Research Findings

Reactivity and Hydrolysis: Trimethoxy silanes hydrolyze in the presence of water or moisture, forming silanol intermediates that crosslink into siloxane networks. For example, Trimethoxy(methyl)silane undergoes rapid hydrolysis, releasing methanol . This property is critical in adhesive formulations, where controlled curing is required .

Thermal and Mechanical Stability :

Fluorinated derivatives like Trimethoxy(pentafluorophenyl)silane exhibit enhanced thermal stability due to strong C-F bonds, making them suitable for high-performance coatings . In contrast, Vinyl Trimethoxy Silane improves mechanical strength in crosslinked polyethylene (PEX) by forming covalent Si-O-C bonds .

Hazard Profiles :

Most trimethoxy silanes are flammable (flash points <25°C) and reactive. For instance, Trimethoxy Silane (CAS 2487-90-3) poses severe fire risks, emits toxic silicon oxides when burned, and causes eye/skin burns . Safe handling requires inert atmospheres and dry chemical extinguishers .

Functionalization Applications: Trimethoxy(4-vinylphenyl)silane enables surface modification of TiO₂ nanoparticles for superhydrophobic coatings . Trimethoxy(octyl)silane is synthesized via nickel-catalyzed hydrosilylation, yielding non-polar surfaces for hydrophobic materials .

Q & A

Q. What are the critical safety protocols for handling Trimethoxy(oxan-4-yl)silane in laboratory settings?

this compound is highly flammable and reactive, requiring strict safety measures. Key protocols include:

- Fire Safety : Use dry chemical, CO₂, or foam extinguishers; avoid water due to explosive reactions .

- Spill Management : Neutralize spills with dry lime, sand, or soda ash; never use water. Ensure proper ventilation and use explosion-proof equipment during cleanup .

- Personal Protection : Wear flame-resistant lab coats, chemical-resistant gloves, and goggles. Use emergency showers/eye wash stations for accidental exposure .

- Storage : Keep in tightly sealed containers in cool, dry, well-ventilated areas away from oxidizers and acids .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- Spectroscopic Analysis : Use NMR (¹H, ¹³C, ²⁹Si) to confirm silane bonding and oxan-4-yl substituent orientation .

- Chromatography : Employ GC-MS or HPLC to detect impurities, ensuring ≥95% purity for experimental reproducibility .

- Hydrolysis Testing : Monitor reaction with controlled moisture to validate silane reactivity and stability .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Degradation occurs via hydrolysis and oxidation. Best practices:

- Moisture Control : Store under inert gas (N₂/Ar) with molecular sieves to absorb trace water .

- Temperature : Maintain at 0–5°C to slow hydrolysis kinetics .

- Material Compatibility : Use glass or PTFE-lined containers to avoid catalytic degradation by metals .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported reaction mechanisms of this compound with hydroxylated substrates?

Discrepancies in hydrolysis rates or bonding efficiency may arise from:

- Substrate Surface Chemistry : Variability in hydroxyl group density on metal oxides (e.g., SiO₂ vs. TiO₂) affects silane adsorption .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance silane stability, while protic solvents (e.g., ethanol) accelerate hydrolysis .

- Experimental Validation : Use quartz crystal microbalance (QCM) studies to quantify adsorption kinetics under controlled humidity and pH .

Q. What advanced spectroscopic techniques are suitable for analyzing hydrolysis kinetics of this compound?

Key methodologies include:

Q. What strategies optimize surface modification efficiency of this compound on metal oxides?

Efficiency depends on:

- Pre-Treatment : Plasma or UV-ozone activation to increase surface hydroxyl groups on substrates .

- Reaction Medium : Use mixed solvents (e.g., toluene/water azeotrope) to balance silane solubility and hydrolysis rates .

- Post-Grafting Annealing : Heat treatment at 80–120°C enhances covalent bonding between silane and oxide surfaces .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability ranges for this compound-derived coatings?

Discrepancies arise from:

- Curing Conditions : Incomplete condensation at lower temperatures (<100°C) leaves residual methoxy groups, reducing thermal resistance .

- Analytical Methods : TGA under N₂ may show higher stability (degradation >250°C) compared to air, where oxidation accelerates breakdown .

- Additive Effects : Incorporation of fluorinated co-silanes (e.g., perfluorodecyl variants) can extend stability by 50–80°C .

Methodological Recommendations

- Hazard Mitigation : Conduct reactivity tests with small quantities (<1 mL) in fume hoods to assess exothermic risks before scaling up .

- Data Reproducibility : Standardize humidity (e.g., 40–60% RH) and substrate pretreatment protocols across experiments .

- Collaborative Validation : Cross-reference findings with NIST databases or peer-reviewed silane studies to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.